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Compound of Interest

Compound Name: Gallium arsenide

Cat. No.: B074776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Gallium arsenide (GaAs) is a crucial III-V compound semiconductor with superior electronic

and optoelectronic properties compared to silicon. Its high electron mobility and direct bandgap

make it the material of choice for a wide range of applications, including high-frequency

electronics, light-emitting diodes (LEDs), laser diodes, and high-efficiency solar cells. The

quality of the GaAs single crystal is paramount to the performance of these devices, and

various crystal growth techniques have been developed to produce high-purity, low-defect

GaAs.

This guide provides an objective comparison of the most common bulk and epitaxial crystal

growth methods for gallium arsenide, supported by experimental data. We will delve into the

quantitative performance of each method, provide detailed experimental protocols, and offer a

visual representation of the comparison framework.

Comparative Analysis of GaAs Crystal Growth
Methods
The selection of a suitable crystal growth method depends on the desired material properties,

such as crystal size, purity, and defect density, as well as economic factors like production cost

and throughput. The following table summarizes the key quantitative parameters for the most

prevalent GaAs growth techniques.
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Parameter

Liquid
Encapsulat
ed
Czochralski
(LEC)

Vertical
Gradient
Freeze
(VGF)

Horizontal
Bridgman
(HB)

Molecular
Beam
Epitaxy
(MBE)

Metal-
Organic
Chemical
Vapor
Deposition
(MOCVD)

Growth Rate 7-10 mm/h[1] 2-4 mm/h[2] ~5 mm/h 0.1-1.0 µm/h 1-10 µm/h

Maximum

Crystal

Diameter

> 150 mm (6

inches)[3]

> 200 mm (8

inches)[4]

~75 mm (3

inches)[5]

Up to 300

mm (12-inch

wafers)

Up to 300

mm (12-inch

wafers)

Typical

Dislocation

Density

104 - 105 cm-

2[6]
< 500 cm-2[1]

102 - 103 cm-

2[5]

104 - 106 cm-

2 (on GaAs

substrates)

106 - 107 cm-

2 (on Si

substrates)[7]

[8]

Typical

Undoped

Resistivity

> 107 Ω·cm

(Semi-

insulating)[9]

> 107 Ω·cm

(Semi-

insulating)[9]

10-3 - 10-1

Ω·cm (n-type)

[9]

High

resistivity

achievable

High

resistivity

achievable

Typical

Electron

Mobility

(300K)

6000 - 8500

cm2/Vs[9][10]

~7000

cm2/Vs[9]

~6000

cm2/Vs

> 8000

cm2/Vs

~8500

cm2/Vs

Typical

Carrier

Concentratio

n

< 108 cm-3

(undoped)[9]

< 108 cm-3

(undoped)[9]

1015 - 1018

cm-3 (n-type)

[9]

< 1014 cm-3

(undoped)

< 1015 cm-3

(undoped)

[11]

Experimental Protocols
Liquid Encapsulated Czochralski (LEC) Method
The LEC method is a widely used industrial process for producing large, cylindrical single

crystals of GaAs.

Methodology:
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Material Preparation: High-purity polycrystalline GaAs is placed in a crucible (typically quartz

or pyrolytic boron nitride - pBN).

Encapsulation: The GaAs charge is covered with a layer of boric oxide (B₂O₃).

Melting: The crucible is heated in a high-pressure chamber (typically filled with an inert gas

like argon to over 1 atm) to melt the GaAs (melting point ~1238 °C). The B₂O₃ melts and

forms a liquid encapsulant layer over the molten GaAs, preventing the volatile arsenic from

dissociating from the melt.

Seeding: A seed crystal with the desired crystallographic orientation is lowered into the melt.

Crystal Pulling: The seed crystal is slowly pulled upwards and rotated simultaneously. The

temperature at the solid-liquid interface is carefully controlled to promote the growth of a

single crystal.

Cooling: After the desired length is achieved, the crystal is slowly cooled to room

temperature to minimize thermal stress and dislocation formation.

Vertical Gradient Freeze (VGF) Method
The VGF method is known for producing high-quality GaAs crystals with very low dislocation

densities.

Methodology:

Crucible Loading: A seed crystal is placed at the bottom of a cylindrical pBN crucible, which

is then loaded with polycrystalline GaAs.

Furnace Setup: The crucible is placed in a multi-zone vertical furnace that allows for precise

temperature gradient control.

Melting: The furnace temperature is raised to melt the GaAs, starting from the top and

moving downwards until the seed crystal is partially melted to ensure good seeding.

Solidification: The temperature gradient is then slowly moved upwards, causing the molten

GaAs to solidify from the seed crystal upwards. This is achieved by programmed cooling of

the furnace zones.
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Cooling: Once the entire ingot is solidified, it is slowly cooled to room temperature.

Horizontal Bridgman (HB) Method
The HB method is a classic technique for growing GaAs, particularly for producing n-type

doped crystals.

Methodology:

Ampoule Preparation: A quartz boat containing a seed crystal at one end and polycrystalline

GaAs is placed inside a sealed quartz ampoule. A separate reservoir of elemental arsenic is

also placed in the ampoule.

Furnace Setup: The ampoule is placed in a two-zone horizontal furnace.

Temperature Control: The zone containing the GaAs is heated to above its melting point

(~1240-1260 °C), while the arsenic reservoir is maintained at a lower temperature (~610-620

°C) to create a specific arsenic vapor pressure, which controls the stoichiometry of the melt.

Crystal Growth: The furnace is slowly moved along the ampoule, or the temperature profile is

electronically shifted, to initiate solidification from the seed crystal.

Cooling: After the entire melt has solidified, the ampoule is slowly cooled to room

temperature.

Molecular Beam Epitaxy (MBE)
MBE is an epitaxial growth technique used to grow high-purity, single-crystal thin films with

atomic-level precision.

Methodology:

Substrate Preparation: A GaAs substrate is loaded into an ultra-high vacuum (UHV)

chamber.

Source Materials: Elemental gallium and arsenic are heated in separate effusion cells until

they begin to sublimate.
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Deposition: The gaseous elements are directed as molecular beams towards the heated

substrate. The atoms adsorb onto the substrate surface and migrate to form a single-crystal

layer that is an extension of the substrate's crystal lattice.

In-situ Monitoring: The growth process is monitored in real-time using techniques like

Reflection High-Energy Electron Diffraction (RHEED).

Doping: Dopant elements can be introduced from other effusion cells to control the electrical

properties of the grown film.

Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is another widely used epitaxial technique for growing high-quality compound

semiconductor thin films.

Methodology:

Substrate Preparation: A GaAs substrate is placed on a heated susceptor inside a reaction

chamber.

Precursor Introduction: Metal-organic compounds, such as trimethylgallium (TMGa) for the

gallium source and arsine (AsH₃) for the arsenic source, are introduced into the reactor in a

carrier gas (typically hydrogen).

Chemical Reaction: The precursors decompose at the hot substrate surface, and the gallium

and arsenic atoms react to form a GaAs epitaxial layer.

Parameter Control: The growth rate and composition are controlled by the flow rates of the

precursors and the substrate temperature.

Doping: Dopant precursors can be introduced into the gas stream to achieve the desired

doping profile.

Visualizing the Comparison Framework
The following diagram illustrates the logical flow for selecting a GaAs crystal growth method

based on key desired outcomes.
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Bulk Crystal Growth

Epitaxial Layer Growth

Liquid Encapsulated
Czochralski (LEC)

Vertical Gradient
Freeze (VGF)

Horizontal
Bridgman (HB)

Molecular Beam
Epitaxy (MBE)

Metal-Organic Chemical
Vapor Deposition (MOCVD)

Desired Application Bulk Substrate or
Epitaxial Layer?

Key Bulk Property?

Bulk

Key Epitaxial Property?

Epitaxial

Large Diameter,
High Throughput

Low Dislocation Density,
High Uniformity

Low Cost,
N-type Doping

Atomic Layer Precision,
Ultra-High Purity

High Throughput,
Complex Heterostructures

Click to download full resolution via product page

Decision flow for selecting a GaAs crystal growth method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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